6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Description

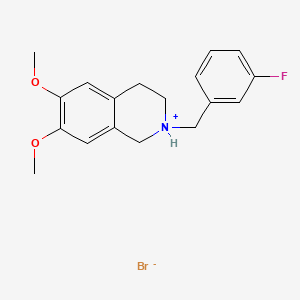

6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, characterized by methoxy groups at positions 6 and 7 and an m-fluorobenzyl substituent at position 2. The hydrobromide salt enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

CAS No. |

31756-26-0 |

|---|---|

Molecular Formula |

C18H21BrFNO2 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C18H20FNO2.BrH/c1-21-17-9-14-6-7-20(12-15(14)10-18(17)22-2)11-13-4-3-5-16(19)8-13;/h3-5,8-10H,6-7,11-12H2,1-2H3;1H |

InChI Key |

BTHUYFLICGHYRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC(=CC=C3)F)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Key Synthetic Steps

| Step | Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|---|

| 1 | 6,7-dimethoxyphenol | Nitration, reduction | Multi-step, see literature | 6,7-dimethoxyphenethylamine |

| 2 | 6,7-dimethoxyphenethylamine, | m-fluorobenzaldehyde, | Acidic (HBr or HCl), reflux | 6,7-dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-THIQ |

| m-fluorobenzaldehyde | acid catalyst | |||

| 3 | Free base from step 2 | Hydrobromic acid | Room temp or gentle heating | Hydrobromide salt (final product) |

Detailed Reaction Conditions

- The condensation of 6,7-dimethoxyphenethylamine with m-fluorobenzaldehyde is typically performed in acetic acid or another suitable solvent, with hydrobromic acid or hydrochloric acid as the catalyst.

- The reaction mixture is refluxed for several hours (commonly 6–10 hours) to ensure complete cyclization.

- After cooling, the mixture is concentrated under reduced pressure, and the crude product is isolated.

Salt Formation and Purification:

- The crude tetrahydroisoquinoline is dissolved in a minimal amount of water or ethanol and treated with hydrobromic acid to precipitate the hydrobromide salt.

- The precipitate is filtered, washed with cold ethanol and water, and recrystallized from ethanol to yield pure 6,7-dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide.

Table 2: Typical Reaction Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Solvent | Acetic acid, ethanol | For cyclization and recrystallization |

| Acid catalyst | HBr, HCl | Hydrobromic acid preferred for salt |

| Temperature | 80–100°C | Reflux conditions |

| Reaction time | 6–10 hours | Depending on scale and concentration |

| Purification | Recrystallization | Ethanol or ethanol/water mixture |

Analytical Characterization

- Structural Verification: The product is confirmed by NMR (proton and carbon), IR spectroscopy, and mass spectrometry.

- Purity Assessment: Melting point determination and HPLC are commonly employed to assess purity and identity.

- The synthetic route is robust, with yields for the cyclization and salt formation steps typically ranging from 60% to 90%, depending on the scale and purity of starting materials.

- Modifications to the Pictet–Spengler reaction, such as varying the acid catalyst or solvent system, can influence regioselectivity and yield, but hydrobromic acid is generally preferred for direct salt formation.

- The hydrobromide salt form is favored for its crystalline nature, facilitating purification and storage.

- Side reactions, such as over-alkylation or incomplete cyclization, are minimized by careful control of stoichiometry and reaction time.

Table 3: Reported Yields and Purity

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pictet–Spengler cyclization | 60–80 | >95 | |

| Salt formation/recrystallization | 80–90 | >99 |

The preparation of this compound is well-documented and follows a logical sequence of amine synthesis, acid-catalyzed cyclization, and salt formation. The process is characterized by high yields, straightforward purification, and well-established analytical protocols, making it suitable for both research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

Therapeutic Applications

1. Neuropharmacology

- The compound has been studied for its neuroprotective properties. It acts on various neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that it may exhibit antidepressant-like effects by modulating the levels of these neurotransmitters in the brain .

2. Antidepressant Activity

- A study highlighted its potential as an antidepressant by demonstrating its ability to enhance neurogenesis and promote synaptic plasticity. These effects are crucial for improving mood and cognitive functions in depressive disorders .

3. Anticancer Properties

- Preliminary studies suggest that 6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

4. Role in Kynurenine Pathway Modulation

- The compound is being investigated for its role in the kynurenine pathway, which is implicated in various neurodegenerative diseases. By influencing this metabolic pathway, it may help mitigate conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 6,7-dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can be contextualized by comparing its structure and activity to analogs with modifications at the 2-position. Key differences in substituents, targets, potency, and applications are summarized below:

Table 1: Structural and Functional Comparison of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Structural-Activity Relationships (SAR)

- This contrasts with the polar triazolylphenyl group in compound 7h, which improves P-gp inhibition (EC50 = 127.5 nM) through hydrogen bonding . Aliphatic vs. Aromatic Chains: The tetralin moiety in MC18 increases lipophilicity, enabling fourfold higher PET uptake in target organs compared to tariquidar . In contrast, the piperidin-3-ylcarbonyl group in YM-252124 likely influences metabolic stability, as it is a major metabolite in humans .

Pharmacological Targets and Selectivity

- P-gp Modulation :

- Sigma-2 Receptor Targeting :

- The 4-(4-methoxyphenyl)butan-2-yl analog shows promise as a brain-penetrant PET tracer for sigma-2 receptors, suggesting structural flexibility for neuroimaging applications .

Biological Activity

6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C22H23BrF2N2O2

- Molecular Weight : 439.33 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to tetrahydroisoquinolines exhibit various biological activities including:

- Antidepressant Effects : Tetrahydroisoquinolines are known for their potential in treating depression by modulating neurotransmitter systems.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through various pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : Similar compounds have been identified as inhibitors of serotonin transporters (SERT), which may enhance serotonin availability in the synaptic cleft.

- Dopamine and Norepinephrine Modulation : The compound may also affect dopamine and norepinephrine levels, contributing to its antidepressant effects.

Antitumor Effects

A study demonstrated that tetrahydroisoquinoline derivatives exhibited significant antitumor activity by inducing apoptosis in cancer cells. The mechanism involved the downregulation of key survival pathways and upregulation of pro-apoptotic factors.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of tetrahydroisoquinolines. Results indicated that these compounds could mitigate oxidative stress in neuronal cells.

Q & A

Basic Question: What are the critical steps in synthesizing 6,7-Dimethoxy-2-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide, and how can purity be validated?

Answer:

The synthesis involves a multi-step protocol, including nucleophilic substitution and cyclization. Key steps include:

- Reaction Setup : Use of N-(2-bromo-4,5-dimethoxybenzyl)aniline and (E)-2-ethoxyvinylboronic acid pinacol ester under controlled nitrogen atmosphere .

- Purification : Column chromatography (hexanes/EtOAc, 75:25) yields a 55% product with Rf = 0.45 .

- Characterization :

- HRMS : m/z [M]+ calcd: 321.0359; found: 321.0358 .

- IR Spectroscopy : Peaks at 2920, 1516, and 1252 cm⁻¹ confirm methoxy and aromatic groups .

- Validation : Cross-reference with literature data and replicate analytical results (e.g., melting point: 86–90°C) .

Basic Question: How should researchers optimize purification techniques for this compound?

Answer:

- Solvent Systems : Hexanes/EtOAC (75:25) is effective for flash column chromatography (FCC), balancing polarity for optimal separation .

- Crystallization : Ethyl acetate or methanol recrystallization improves purity, as demonstrated in analogous isoquinoline derivatives .

- Yield Enhancement : Adjust stoichiometry of boronic acid derivatives (e.g., 2-ethoxyvinylboronic acid pinacol ester) to 2:1 molar ratio relative to aryl bromide precursors .

Advanced Question: How do structural modifications (e.g., fluorobenzyl or methoxy groups) influence biological activity?

Answer:

- Fluorine Substitution : The m-fluorobenzyl group enhances lipophilicity and target binding via halogen interactions, as seen in related fluorinated isoquinolines .

- Methoxy Groups : 6,7-Dimethoxy motifs increase metabolic stability and modulate electron density, affecting receptor affinity .

- Comparative Studies : Analogues like 7-fluoro-5-methoxy derivatives show altered pharmacokinetic profiles, suggesting position-specific effects on bioavailability .

Advanced Question: What computational strategies predict interactions between this compound and biological targets?

Answer:

- Docking Simulations : Use SMILES notation (

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)F)OC) to model binding to receptors like σ-1 or adrenergic receptors . - Molecular Dynamics (MD) : Analyze stability of fluorobenzyl interactions in hydrophobic pockets over 100-ns simulations .

- QSAR Models : Correlate methoxy/fluoro positions with IC50 values using datasets from structural analogues .

Basic Question: What are the solubility and stability considerations for this hydrobromide salt?

Answer:

- Solubility : Hydrobromide salt form enhances aqueous solubility (≥10 mg/mL in DMSO or PBS at pH 7.4) .

- Storage : Store at RT in desiccated conditions; avoid prolonged exposure to light due to photosensitive methoxy groups .

- Degradation : Monitor via HPLC for hydrolysis of the tetrahydroisoquinoline core under acidic conditions .

Advanced Question: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

- Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., rodent neuroprotection studies) to validate mechanisms .

- Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., temperature, catalyst load) .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 3,4-dihydro-1-(3,4-dimethoxybenzyl) derivatives) to identify trends in bioactivity .

Advanced Question: What isotopic labeling strategies are used for pharmacokinetic studies?

Answer:

- Deuterated Analogues : Synthesize 6,7-D6-dimethoxy derivatives via deuterated methoxy precursors for LC-MS tracking in absorption/distribution studies .

- Radiolabeling : Incorporate ¹⁸F at the m-fluorobenzyl position using nucleophilic aromatic substitution for PET imaging .

Advanced Question: How does stereochemistry impact the compound’s pharmacological profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.